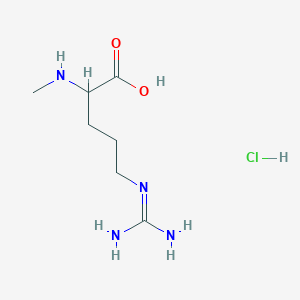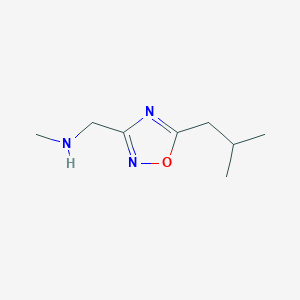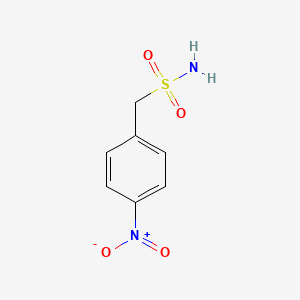
(4-Nitrophenyl)methanesulfonamide
概述
描述
(4-Nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine. One common method is the reaction of 4-nitrobenzenesulfonyl chloride with methanesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been reported to improve reaction times and yields .
化学反应分析
Types of Reactions
(4-Nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields (4-aminophenyl)methanesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
科学研究应用
(4-Nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-Nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins .
相似化合物的比较
Similar Compounds
N-Methyl-1-(4-nitrophenyl)methanesulfonamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the sulfonamide.
(4-Nitrophenyl)sulfonyltryptophan: This compound contains a tryptophan moiety instead of a methanesulfonamide group.
Uniqueness
(4-Nitrophenyl)methanesulfonamide is unique due to its specific combination of a nitrophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
IUPAC Name |
(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLIVAAMSLPRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373078 | |
| Record name | 1-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88918-72-3 | |
| Record name | 1-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NS-398 acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins [, , , , , , ]. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2) [, , , , , , , , ]. This inhibition of PGE2 synthesis has been linked to various downstream effects, including reduced inflammation, suppression of tumor cell growth, and altered immune responses [, , , , , , , , ].
ANone:
ANone: The provided research papers focus on the biological effects of NS-398 and do not provide detailed information on its material compatibility or stability under various conditions.
A: NS-398 primarily acts as an enzyme inhibitor and is not known to have catalytic properties. Its primary application, as investigated in the research papers, is related to its ability to inhibit COX-2, making it a potential therapeutic agent for conditions involving inflammation and pain [, , , , , , , , ].
A: While the provided papers don't directly utilize computational methods for NS-398, they highlight the potential for such approaches. For instance, research on acetylsalicylic acid (aspirin) mentions the use of cDNA expression arrays to determine gene expression modulation []. Similar techniques could be employed to investigate the broader effects of NS-398 on cellular pathways.
A: The research focuses on NS-398's activity as a COX-2 inhibitor. Although specific SAR studies on NS-398 are not detailed, related research comparing it to other COX inhibitors like acetylsalicylic acid (aspirin) and indomethacin provides insights [, , ]. These studies suggest that structural features of NS-398 contribute to its selectivity for COX-2 over COX-1 [, , ]. Further research, potentially using modifications of the NS-398 structure, would be needed to fully elucidate its SAR.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
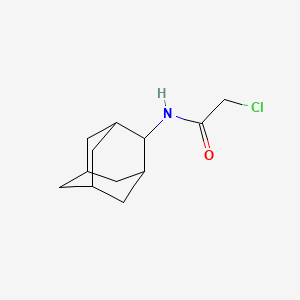
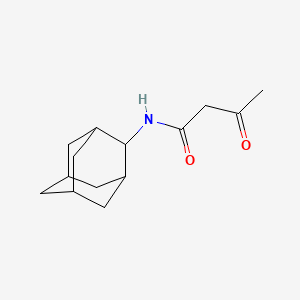
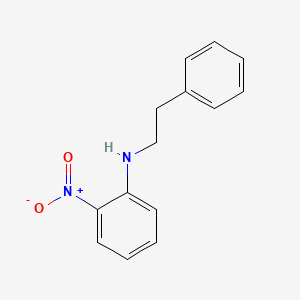
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
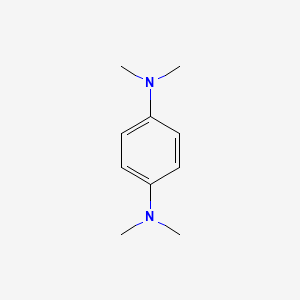
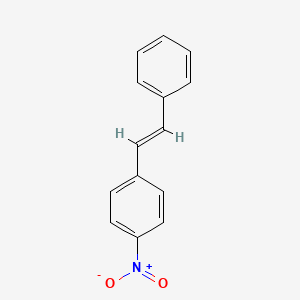
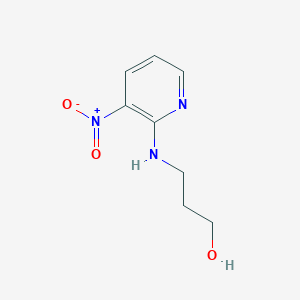

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)
![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)
